molecular formula C13H12N2O2 B11674608 N'-[(E)-(2-methylphenyl)methylidene]furan-2-carbohydrazide

N'-[(E)-(2-methylphenyl)methylidene]furan-2-carbohydrazide

Cat. No.: B11674608
M. Wt: 228.25 g/mol
InChI Key: MARLMBRTORUXGY-NTEUORMPSA-N
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Description

N’-[(E)-(2-methylphenyl)methylidene]furan-2-carbohydrazide is a chemical compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(2-methylphenyl)methylidene]furan-2-carbohydrazide typically involves the condensation reaction between furan-2-carbohydrazide and 2-methylbenzaldehyde. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, and the product is then isolated by filtration and recrystallization.

Industrial Production Methods

While specific industrial production methods for N’-[(E)-(2-methylphenyl)methylidene]furan-2-carbohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(2-methylphenyl)methylidene]furan-2-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the Schiff base back to its corresponding amine and aldehyde.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the furan ring or the Schiff base moiety can be modified.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens or alkylating agents can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan-2-carboxylic acid derivatives, while reduction may produce 2-methylbenzylamine and furan-2-carbohydrazide.

Scientific Research Applications

N’-[(E)-(2-methylphenyl)methylidene]furan-2-carbohydrazide has several scientific research applications:

    Chemistry: It is used as a ligand in coordination chemistry to form metal complexes.

    Biology: The compound has been studied for its potential antimicrobial and antifungal properties.

    Medicine: Research has explored its potential as a therapeutic agent due to its biological activity.

    Industry: It can be used in the development of sensors and as a precursor for other chemical compounds.

Mechanism of Action

The mechanism of action of N’-[(E)-(2-methylphenyl)methylidene]furan-2-carbohydrazide involves its interaction with molecular targets such as enzymes or receptors. The Schiff base moiety allows it to form stable complexes with metal ions, which can enhance its biological activity. The compound may also interact with cellular pathways, leading to its observed effects in biological systems.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-(2,4-dimethoxyphenyl)methylidene]furan-2-carbohydrazide
  • N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
  • N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide

Uniqueness

N’-[(E)-(2-methylphenyl)methylidene]furan-2-carbohydrazide is unique due to its specific structural features, such as the presence of the furan ring and the 2-methylphenyl group. These structural elements contribute to its distinct chemical and biological properties, setting it apart from other similar Schiff bases.

Properties

Molecular Formula

C13H12N2O2

Molecular Weight

228.25 g/mol

IUPAC Name

N-[(E)-(2-methylphenyl)methylideneamino]furan-2-carboxamide

InChI

InChI=1S/C13H12N2O2/c1-10-5-2-3-6-11(10)9-14-15-13(16)12-7-4-8-17-12/h2-9H,1H3,(H,15,16)/b14-9+

InChI Key

MARLMBRTORUXGY-NTEUORMPSA-N

Isomeric SMILES

CC1=CC=CC=C1/C=N/NC(=O)C2=CC=CO2

Canonical SMILES

CC1=CC=CC=C1C=NNC(=O)C2=CC=CO2

Origin of Product

United States

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